

Introduction: The Versatile Pyrazolo[1,5-a]pyrazin-4(5H)-one Scaffold

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Compound of Interest

Compound Name: 4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

CAS No.: 2091705-21-2

Cat. No.: B1435100

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The pyrazolo[1,5-a]pyrazin-4(5H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a versatile building block for designing potent and selective modulators of various biological targets. This guide provides a comprehensive overview of the known mechanisms of action for this class of compounds, with a focus on their roles as protein kinase inhibitors and neuromodulators. We will delve into the molecular interactions, downstream signaling pathways, and the experimental methodologies used to elucidate these mechanisms, offering valuable insights for researchers and drug development professionals.

Part 1: Mechanism of Action as Protein Kinase Inhibitors

A predominant mechanism of action for many pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives is the inhibition of protein kinases.^{[1][2][3]} Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.^{[1][2]}

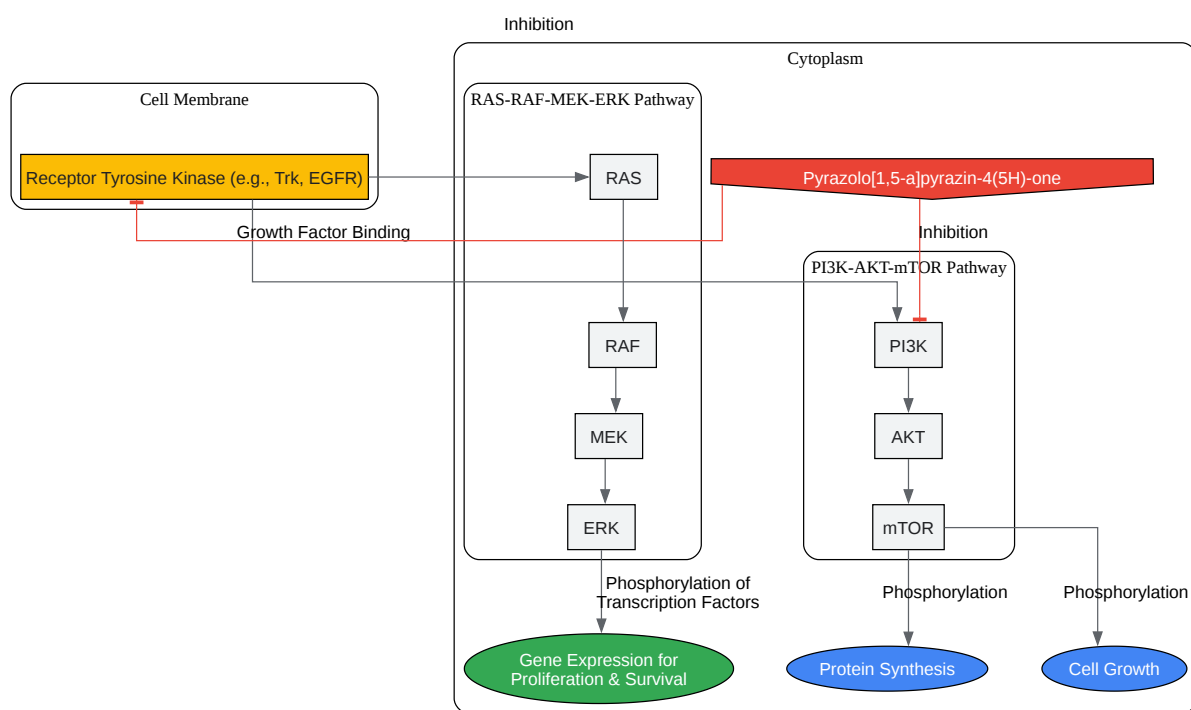
Targeting Key Oncogenic Kinases

Derivatives of the closely related pyrazolo[1,5-a]pyrimidine scaffold have demonstrated potent inhibitory activity against a range of protein kinases, including Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, and Tropomyosin receptor kinases (Trks).[1][2][3][4] This activity is often achieved through ATP-competitive inhibition, where the compound binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.[1][2][3]

Specifically for the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold, studies have highlighted its potential in targeting kinases implicated in cancer. For instance, certain derivatives have shown significant antiproliferative effects in non-small cell lung cancer (NSCLC) cell lines, with evidence pointing towards the modulation of the Phosphoinositide 3-kinase (PI3K) pathway.[5]

Downstream Signaling Consequences

By inhibiting key kinases, these compounds can effectively shut down aberrant signaling cascades that drive cell proliferation, survival, and metastasis. For example, inhibition of kinases in the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways can lead to cell cycle arrest and apoptosis.



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Caption: Inhibition of Receptor Tyrosine Kinases and PI3K by Pyrazolo[1,5-a]pyrazin-4(5H)-ones.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the potency and selectivity of these compounds are highly dependent on the substituents on the pyrazolopyrazine core.^{[5][6]} For example, a high electron-density benzene ring on the pyrazole moiety and a low electron-density ring on the pyrazine have been shown to enhance cytotoxic activity in lung cancer cells.^[5]

Compound ID	R1 Group	R2 Group	Target Kinase	IC50 (μM)	Reference
Compound 27	High e-density benzene	Low e-density ring	PI3K (inferred)	8.19	^[5]
Compound 28	High e-density benzene	Low e-density ring	PI3K (inferred)	7.01	^[5]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a typical luminescence-based assay to determine the IC50 of a test compound against a target kinase.

- Reagents and Materials:
 - Recombinant human kinase
 - Kinase substrate peptide
 - ATP
 - Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
 - Test compound stock solution (in DMSO)

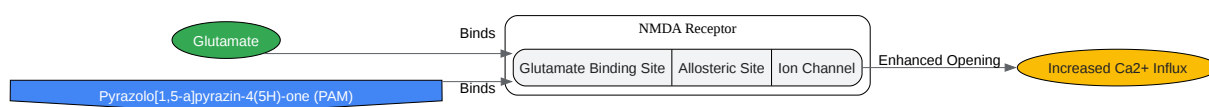
- Kinase-Glo® Luminescent Kinase Assay Kit
- White, opaque 384-well plates
- Plate reader with luminescence detection
- Procedure:
 1. Prepare serial dilutions of the test compound in DMSO.
 2. Add 50 nL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
 3. Prepare a kinase/substrate mix in assay buffer and add 5 µL to each well.
 4. Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
 5. Incubate the plate at room temperature for 1 hour.
 6. Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.
 7. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
 8. Measure luminescence using a plate reader.
 9. Calculate the percent inhibition for each compound concentration relative to the DMSO control.
 10. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Part 2: Mechanism of Action as Neuromodulators

Beyond kinase inhibition, pyrazolo[1,5-a]pyrazin-4(5H)-ones have emerged as potent modulators of ionotropic glutamate receptors, specifically the N-methyl-D-aspartate receptors (NMDARs).[7]

Positive Allosteric Modulation of GluN2A-Containing NMDARs

Certain derivatives have been identified as potent, brain-penetrant positive allosteric modulators (PAMs) selective for NMDARs containing the GluN2A subunit.[7] NMDARs are crucial for synaptic plasticity, learning, and memory.[7] PAMs do not activate the receptor directly but enhance the receptor's response to the endogenous agonist, glutamate. This mechanism offers a more subtle and potentially safer way to modulate receptor function compared to direct agonists.



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Caption: Positive Allosteric Modulation of an NMDA Receptor.

Therapeutic Implications in Neuropsychiatric Disorders

The activation of GluN2A-containing NMDARs is a promising therapeutic strategy for neuropsychiatric diseases such as schizophrenia and depression.[7] By enhancing NMDAR function, these PAMs may help to restore normal synaptic function and alleviate symptoms associated with these disorders.

Experimental Protocol: Electrophysiological Recording of NMDAR Currents

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of a test compound on NMDAR-mediated currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing GluN1/GluN2A).

- Cell Preparation:

- Culture primary neurons or transfected HEK293 cells on glass coverslips.
- Use cells 1-2 days after plating or transfection.
- Recording Setup:
 - Inverted microscope with micromanipulators.
 - Patch-clamp amplifier and data acquisition system.
 - Perfusion system for solution exchange.
- Solutions:
 - External solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 2 CaCl₂, 0.01 glycine, pH 7.4. Include blockers of other channels (e.g., tetrodotoxin for Na⁺ channels, picrotoxin for GABA_A receptors).
 - Internal solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.
 - Agonist solution: External solution containing NMDA and glycine.
 - Test compound solution: Agonist solution containing the desired concentration of the pyrazolo[1,5-a]pyrazin-4(5H)-one derivative.
- Procedure:
 1. Place a coverslip with cells in the recording chamber and perfuse with external solution.
 2. Establish a whole-cell patch-clamp configuration on a target cell.
 3. Voltage-clamp the cell at a holding potential of -60 mV.
 4. Apply the agonist solution for a short duration (e.g., 2 seconds) to elicit a baseline NMDAR current.
 5. After a washout period, co-apply the test compound solution with the agonist solution.

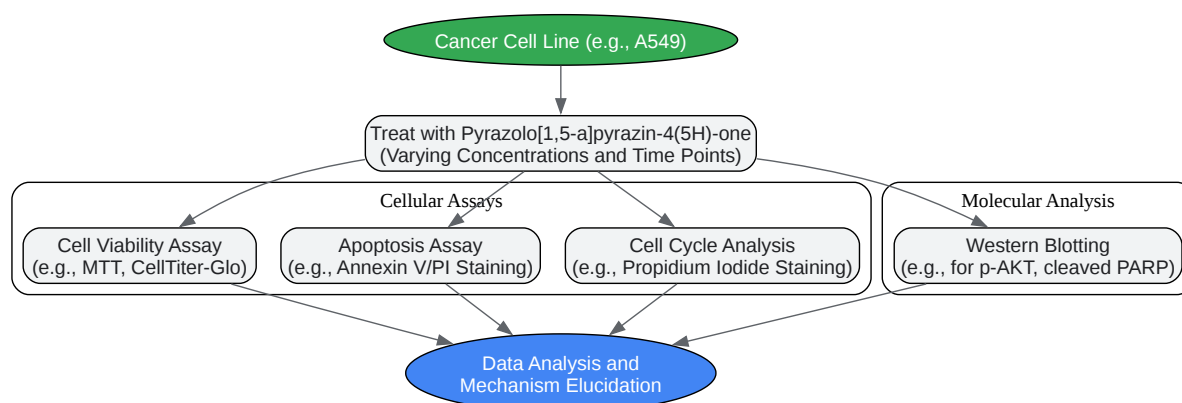
- Record the NMDAR current in the presence of the compound.
- Calculate the potentiation as the percentage increase in current amplitude in the presence of the compound compared to the baseline current.

Part 3: Anticancer Activity and Cellular Effects

Several studies have demonstrated the antiproliferative and cytotoxic effects of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives against various cancer cell lines, particularly lung adenocarcinoma.[5][6][8]

Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of these compounds is often associated with the induction of programmed cell death (apoptosis) and arrest of the cell cycle, preventing cancer cells from dividing.[9] For example, at a concentration of 160 μ M, two derivatives were found to increase the cell death rate to 50% in the A549 lung cancer cell line.[6]



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Caption: Workflow for evaluating the anticancer effects of Pyrazolo[1,5-a]pyrazin-4(5H)-ones.

Experimental Protocol: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

- Reagents and Materials:
 - A549 human lung carcinoma cell line
 - Complete growth medium (e.g., DMEM with 10% FBS)
 - Test compound stock solution (in DMSO)
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
 - Solubilization solution (e.g., DMSO or acidified isopropanol)
 - 96-well cell culture plates
 - Microplate reader (570 nm)
- Procedure:
 1. Seed A549 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
 2. Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
 3. Incubate for the desired treatment period (e.g., 48 or 72 hours).
 4. Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
 5. Remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
 6. Read the absorbance at 570 nm using a microplate reader.

7. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Perspectives

The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold represents a highly promising framework for the development of novel therapeutics. Its derivatives have demonstrated diverse mechanisms of action, including the inhibition of key oncogenic protein kinases and the positive allosteric modulation of NMDARs. This versatility underscores the potential to tailor compounds for specific therapeutic applications, from oncology to neuroscience.

Future research will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds through medicinal chemistry efforts. Further elucidation of their molecular targets and downstream effects using advanced techniques such as chemoproteomics and single-cell analysis will be crucial for advancing these promising molecules toward clinical applications.

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